![molecular formula C15H18N2O4S B7714065 N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7714065.png)
N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide
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Overview
Description
N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide is a complex organic compound that features a benzamide core with a furan ring and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-methylbenzoic acid to form the corresponding amide. The sulfamoyl group is introduced through a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complex. The final step involves the ethylation of the amide nitrogen using ethyl iodide or ethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for sulfonation and amide formation, as well as the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides and sulfamoyl derivatives.
Scientific Research Applications
N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and amide functionality but differs in the core structure.
Furan-2-ylmethyl furan-2-carboxylate: Contains the furan ring but lacks the benzamide core and sulfamoyl group.
Uniqueness
N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide is unique due to its combination of a benzamide core, furan ring, and sulfamoyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
N-ethyl-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-16-15(18)14-9-13(7-6-11(14)2)22(19,20)17-10-12-5-4-8-21-12/h4-9,17H,3,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRNRRLFYXSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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